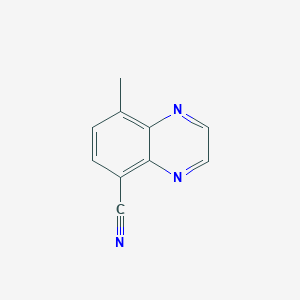
8-Methylquinoxaline-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylquinoxaline-5-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₇N₃. This compound is part of the quinoxaline family, which is known for its diverse biological and industrial applications. The structure of this compound consists of a quinoxaline core with a methyl group at the 8th position and a cyano group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoxaline-5-carbonitrile typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by the introduction of the cyano group. One common method involves the reaction of 2-methylbenzene-1,2-diamine with glyoxal in the presence of a catalyst to form the quinoxaline core. The cyano group is then introduced using reagents such as cyanogen bromide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methylquinoxaline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; usually performed under an inert atmosphere.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions often require acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: 8-Aminoquinoxaline-5-carbonitrile.
Substitution: Various substituted quinoxalines depending on the electrophile used.
Aplicaciones Científicas De Investigación
8-Methylquinoxaline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 8-Methylquinoxaline-5-carbonitrile varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. For example, it can act as an inhibitor of certain microbial enzymes, disrupting their metabolic pathways and leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound, lacking the methyl and cyano groups.
2-Methylquinoxaline: Similar structure but with the methyl group at the 2nd position.
5-Cyanoquinoxaline: Similar structure but without the methyl group.
Uniqueness: 8-Methylquinoxaline-5-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity .
Propiedades
Fórmula molecular |
C10H7N3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
8-methylquinoxaline-5-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-2-3-8(6-11)10-9(7)12-4-5-13-10/h2-5H,1H3 |
Clave InChI |
XKORPJBJSKBEPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C#N)N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)

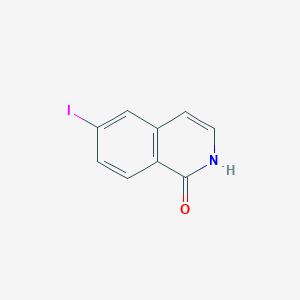
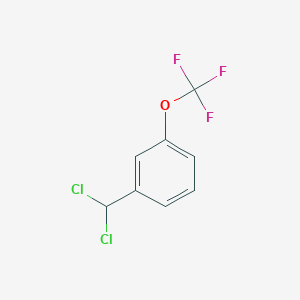

![8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)
![[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)
![4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13680950.png)

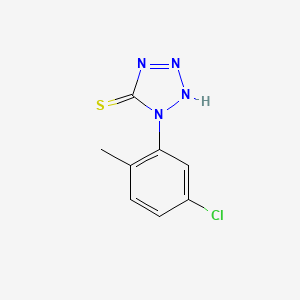


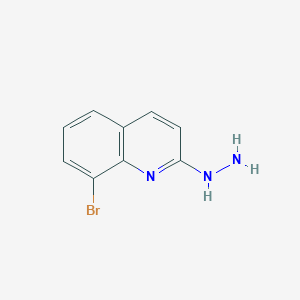
![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
